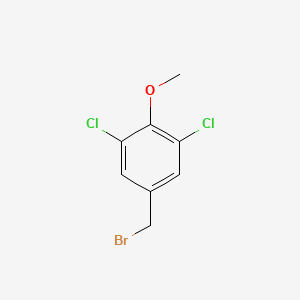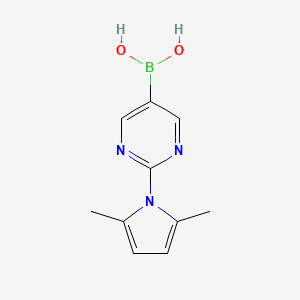
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features a pyrimidine ring substituted with a boronic acid group and a pyrrole ring, which imparts distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 2,5-dimethylpyrrole with appropriate reagents.
Coupling with Pyrimidine: The pyrrole ring is then coupled with a pyrimidine derivative under specific conditions to form the desired compound.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The boronic acid group can participate in substitution reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium catalysts are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds.
科学的研究の応用
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the development of probes and sensors for biological studies.
Industry: The compound is used in the synthesis of materials with specific properties, such as polymers and advanced materials.
作用機序
The mechanism of action of (2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pathways involved depend on the specific context in which the compound is used.
類似化合物との比較
Similar Compounds
- (2,5-Dimethyl-1H-pyrrol-1-yl)boronic acid
- (2,5-Dimethyl-1H-pyrrol-1-yl)pyridine-3-boronic acid
- (2,5-Dimethyl-1H-pyrrol-1-yl)benzene-4-boronic acid
Uniqueness
(2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring and a boronic acid group, which imparts distinct reactivity and potential applications compared to other similar compounds. This uniqueness makes it valuable in various fields of research and industry.
特性
分子式 |
C10H12BN3O2 |
|---|---|
分子量 |
217.03 g/mol |
IUPAC名 |
[2-(2,5-dimethylpyrrol-1-yl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H12BN3O2/c1-7-3-4-8(2)14(7)10-12-5-9(6-13-10)11(15)16/h3-6,15-16H,1-2H3 |
InChIキー |
ZRQQMQHPUSXVLB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CN=C(N=C1)N2C(=CC=C2C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


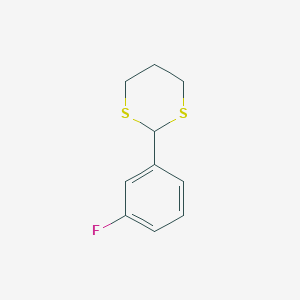
![6-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12442084.png)


![N-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}naphthalene-2-carboxamide chloride](/img/structure/B12442104.png)
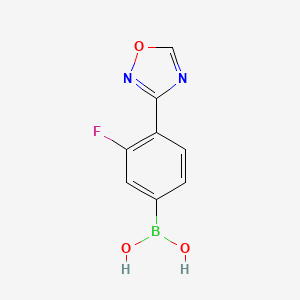

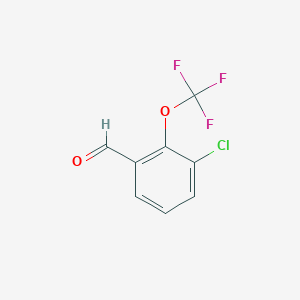
![[1-(1-Benzofuran-2-yl)ethyl]hydrazine](/img/structure/B12442140.png)
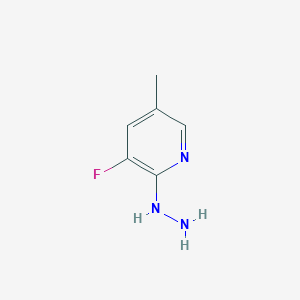


![(1S,2R,4Ar,6aR,6bS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12442153.png)
